N-(3,5-dichlorophenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
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Overview
Description
N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a bi-thiazole core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine typically involves multiple steps. One common method includes the reaction of 3,5-dichlorophenyl isocyanate with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a tin (II) salt, and requires precise temperature control ranging from 0°C to 110°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the use of high-purity reagents and solvents, along with stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It is known to disrupt mycobacterial energetics by inhibiting key enzymes involved in energy production. This inhibition leads to a decrease in ATP levels, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidine carboxamide
Uniqueness
N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine stands out due to its unique bi-thiazole core, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt cellular energetics makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H11Cl2N3S2 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11Cl2N3S2/c1-7-13(21-8(2)17-7)12-6-20-14(19-12)18-11-4-9(15)3-10(16)5-11/h3-6H,1-2H3,(H,18,19) |
InChI Key |
POKKTGLENKADAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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